Bz-Glu-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJXPACOXRZCCP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6094-36-6 | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzoyl-L-glutamic Acid (Bz-Glu-OH)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Benzoyl-L-glutamic acid (Bz-Glu-OH), a key intermediate in biochemical research and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, characterization methods, and its applications in the field.

Introduction to N-Benzoyl-L-glutamic Acid

N-Benzoyl-L-glutamic acid, commonly abbreviated as this compound, is a derivative of the naturally occurring amino acid L-glutamic acid. In this compound, the amino group of glutamic acid is acylated with a benzoyl group. This modification is of significant interest in medicinal chemistry and peptide synthesis. The introduction of the benzoyl group alters the polarity and steric properties of the glutamic acid molecule, which can influence its biological activity and reactivity. This compound serves as a crucial building block in the synthesis of more complex molecules, including peptides and potential drug candidates for metabolic and neurological disorders.[1]

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-established, and its properties have been characterized by various analytical techniques.

Chemical Structure

-

IUPAC Name: (2S)-2-benzamidopentanedioic acid[2]

-

Synonyms: N-Benzoyl-L-glutamic acid, this compound, Benzoyl-L-glutamic acid[2]

-

CAS Number: 6094-36-6[2]

-

Molecular Formula: C₁₂H₁₃NO₅[2]

-

Molecular Weight: 251.24 g/mol [3]

The structure consists of a central L-glutamic acid moiety with a benzoyl group attached to the alpha-amino group.

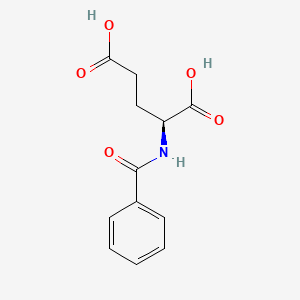

Caption: 2D Chemical Structure of N-Benzoyl-L-glutamic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 136.0 to 144.0 °C | |

| Purity (HPLC) | >98.0% | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Specific Rotation [α]20/D | +16.0 to +21.0° (c=10, 1 mol/L NaOH sol.) | [3] |

Synthesis of N-Benzoyl-L-glutamic Acid

The synthesis of this compound is typically achieved through the N-acylation of L-glutamic acid with a benzoylating agent. The Schotten-Baumann reaction is a classic and effective method for this transformation. This involves the reaction of an amino acid with an acyl chloride in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the N-acylation of amino acids.

Materials:

-

L-Glutamic Acid

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Procedure:

-

Dissolution of L-Glutamic Acid: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve L-glutamic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq).

-

Acylation: While maintaining the temperature at 0-5 °C, slowly and simultaneously add benzoyl chloride (1.1 eq) and a 2 M aqueous solution of sodium hydroxide. The pH of the reaction mixture should be maintained between 8.5 and 9.5.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzoyl chloride.

-

Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of N-Benzoyl-L-glutamic acid will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Dry the product under vacuum to yield N-Benzoyl-L-glutamic acid.

-

Characterization of N-Benzoyl-L-glutamic Acid

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzoyl group and the aliphatic protons of the glutamic acid backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the glutamic acid moiety.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide bond, the O-H and C=O stretching of the carboxylic acid groups, and the aromatic C-H and C=C stretching of the benzoyl group.[2][4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-Benzoyl-L-glutamic acid.[2]

Applications in Research and Drug Development

This compound is a valuable molecule in several areas of scientific research and development.

Peptide Synthesis

As a protected amino acid, this compound is utilized as a building block in the synthesis of peptides.[1] The benzoyl group serves as a protecting group for the N-terminus, preventing unwanted side reactions during peptide coupling. This allows for the controlled and sequential addition of amino acids to build a desired peptide chain.

Intermediate in Drug Synthesis

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. For instance, the related compound N-(p-aminobenzoyl)-L-glutamic acid is a key precursor to folic acid and its analogs, which are essential in various biological processes and have therapeutic applications.[5]

Biochemical Research

N-benzoyl amino acids are used in biochemical research to study enzyme kinetics and inhibition. For example, N-benzoyl amino acids have been investigated as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical interaction in several autoimmune diseases.[6]

Caption: Key application areas of N-Benzoyl-L-glutamic acid.

Conclusion

N-Benzoyl-L-glutamic acid is a versatile and valuable compound for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Its well-defined chemical structure and properties, coupled with straightforward synthesis, make it an important tool for creating novel peptides and therapeutic agents. A thorough understanding of its synthesis and characterization is essential for its effective application in the laboratory and beyond.

References

-

PubChem. (n.d.). N-Benzoyl-L-glutamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzoyl-L-glutamic acid. Wiley. Retrieved from [Link]

- Burdick, D. J., Paris, K., Weese, K., et al. (2003). N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(6), 1015-1018.

-

MySkinRecipes. (n.d.). N-Benzoyl-L-glutamic acid. Retrieved from [Link]

Sources

- 1. N-Benzoyl-L-glutamic acid [myskinrecipes.com]

- 2. N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzoyl-L-glutamic Acid | 6094-36-6 | TCI AMERICA [tcichemicals.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Benzoyl-L-glutamic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-L-glutamic acid, a key derivative of the non-essential amino acid L-glutamic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the causality behind experimental choices to ensure scientific integrity and reproducibility. The guide focuses on the widely applicable Schotten-Baumann reaction, a robust method for the N-acylation of amino acids.

Introduction: The Significance of N-Benzoyl-L-glutamic Acid

N-acylated amino acids, such as N-Benzoyl-L-glutamic acid, are a crucial class of molecules with diverse applications in pharmaceuticals, cosmetics, and as surfactants.[1] The benzoyl group, a phenyl group attached to a carbonyl, modifies the polarity and steric properties of the parent amino acid, L-glutamic acid. This modification can be instrumental in the synthesis of more complex molecules, including peptides and pharmacologically active compounds. The synthesis of N-Benzoyl-L-glutamic acid is a foundational technique in organic and medicinal chemistry, often serving as a building block for further molecular elaboration.

The Core Synthesis Pathway: The Schotten-Baumann Reaction

The primary and most efficient method for the synthesis of N-Benzoyl-L-glutamic acid is the Schotten-Baumann reaction .[2] This reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a condensation reaction that synthesizes amides from amines and acyl chlorides in the presence of a base.[2] In the context of this guide, it involves the benzoylation of the primary amine group of L-glutamic acid using benzoyl chloride and an aqueous base, typically sodium hydroxide.[3][4]

Mechanistic Insights: A Step-by-Step Analysis

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Deprotonation of the Amino Acid: In an aqueous alkaline solution, the carboxylic acid groups of L-glutamic acid are deprotonated to form carboxylate ions. The primary amino group, however, remains largely protonated. A delicate equilibrium exists where a small fraction of the amino group is deprotonated, rendering it nucleophilic.

-

Nucleophilic Attack: The nucleophilic amino group of L-glutamic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Proton Transfer: A proton is transferred from the nitrogen atom to a base (hydroxide ion), yielding the final N-Benzoyl-L-glutamic acid product and water. The base also serves to neutralize the hydrochloric acid byproduct formed during the reaction, preventing the protonation of the amine reactant.[3][4]

Diagram: Schotten-Baumann Reaction Mechanism for N-Benzoyl-L-glutamic Acid Synthesis

Caption: Mechanism of the Schotten-Baumann reaction for N-Benzoyl-L-glutamic acid.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of N-Benzoyl-L-glutamic acid. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | 0.77 g | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | As 1M and 3M solutions | Base Catalyst |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 0.7 g | Benzoylating Agent |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | Acidification |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Solvent |

| Water | H₂O | 18.02 | For solutions and washing | Solvent |

Step-by-Step Methodology

-

Dissolution of L-Glutamic Acid: In a suitable reaction vessel (e.g., a 100 mL Erlenmeyer flask), dissolve 0.77 g of L-glutamic acid in 10 mL of 1M sodium hydroxide solution.[5] This step deprotonates the carboxylic acid groups, increasing the solubility of the amino acid in the aqueous medium.

-

Controlled Addition of Reagents: While stirring the solution and maintaining the temperature below 30°C (ideally in an ice bath), separately and simultaneously add 0.7 g of benzoyl chloride and a 3M sodium hydroxide solution from dropping funnels. The rate of addition should be controlled to maintain a slightly alkaline pH of the solution.[5] The concurrent addition of base is crucial to neutralize the hydrochloric acid formed, which would otherwise protonate the unreacted amino groups, rendering them non-nucleophilic.[3]

-

Reaction Progression: After the complete addition of benzoyl chloride, continue to stir the mixture for an additional 2 hours to ensure the reaction goes to completion.[5]

-

Product Precipitation: Pour the reaction mixture into 3 mL of concentrated hydrochloric acid.[5] This acidification step protonates the carboxylate groups of the product, causing it to precipitate out of the aqueous solution as it is less soluble in its protonated form.

-

Isolation of the Crude Product: Filter the resulting precipitate using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts and unreacted starting materials.[5]

-

Purification by Recrystallization: Dry the crude product and then recrystallize it from an ethanol-water mixture to obtain pure N-Benzoyl-L-glutamic acid.[5] Recrystallization is a purification technique that relies on the differential solubility of the desired compound and impurities in a given solvent system at different temperatures.

Diagram: Experimental Workflow for N-Benzoyl-L-glutamic Acid Synthesis

Caption: A step-by-step workflow for the synthesis and purification of N-Benzoyl-L-glutamic acid.

Alternative and Emerging Synthesis Strategies

While the Schotten-Baumann reaction is a mainstay, other methods for the synthesis of N-acyl amino acids are being explored, driven by the principles of green chemistry.

-

Enzymatic Synthesis: Biocatalysis using enzymes like lipases and proteases offers a more environmentally friendly alternative to traditional chemical synthesis.[1][6] These reactions are often performed under milder conditions and can exhibit high selectivity. The enzymatic approach typically involves the activation of the carboxylic acid, which can be ATP-dependent or ATP-independent.[1]

-

Chemo-enzymatic Methods: These hybrid approaches combine chemical and enzymatic steps to leverage the advantages of both.[6]

-

Other Chemical Methods: Direct dehydration condensation of fatty acids and amidation of fatty acid anhydrides or activated esters are also viable chemical synthesis routes.[6][7]

Conclusion

The synthesis of N-Benzoyl-L-glutamic acid via the Schotten-Baumann reaction is a well-established and reliable method that provides good yields of the desired product. A thorough understanding of the reaction mechanism and the rationale behind each experimental step is paramount for achieving successful and reproducible results. As the field of chemical synthesis continues to evolve, greener and more efficient methods, such as enzymatic and chemo-enzymatic approaches, are gaining prominence and offer exciting avenues for future research and development.

References

- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.

- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI.

- Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO.

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.

- Schotten Baumann Reaction. BYJU'S.

- The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society.

- Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide. Benchchem.

- Schotten Baumann Reaction: Characteristics, Mechanism, and Applic

- Synthesis of N-benzyl-L-glutamic acid. PrepChem.com.

- Is the Schotten-Baumann reaction the same as benzoyl

- Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.

- Preparation method of N (4-aminobenzoyl)-L-glutamic acid.

- Preparation method of N-p-aminobenzoyl-L-glutamic acid.

- N-(p-Aminobenzoyl)glutamic acid synthesis. ChemicalBook.

- How can I benzoylate glutamic acid?.

- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.

Sources

An In-depth Technical Guide to N-Benzoyl-L-glutamic Acid (Bz-Glu-OH)

Introduction

N-Benzoyl-L-glutamic acid (Bz-Glu-OH), a derivative of the naturally occurring amino acid L-glutamic acid, is a compound of significant interest to researchers and professionals in the fields of biochemistry, medicinal chemistry, and pharmaceutical development. Its unique structural features, comprising a benzoyl-protected amine and two carboxylic acid moieties, impart specific physicochemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its applications in drug development, particularly in peptide synthesis and as a key intermediate for therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various solvent systems, its reactivity, and its suitability for specific applications.

Structural and General Properties

N-Benzoyl-L-glutamic acid is characterized by the presence of a benzoyl group attached to the alpha-amino group of L-glutamic acid. This modification alters the polarity and reactivity of the amino group, making it a useful protecting group in multi-step syntheses.

Figure 1: Chemical Structure of N-Benzoyl-L-glutamic acid (this compound).

Table 1: Core Physicochemical Properties of N-Benzoyl-L-glutamic acid

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-benzamidopentanedioic acid | [1] |

| CAS Number | 6094-36-6 | |

| Molecular Formula | C₁₂H₁₃NO₅ | [2] |

| Molecular Weight | 251.24 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 136-144 °C | |

| Specific Rotation [α]D | +16.0° to +21.0° (c=10, 1 mol/L NaOH) | |

| pKa (Predicted) | 3.61 ± 0.10 | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Very faint turbidity in hot water. Insoluble in methanol and ethanol. | [2][4][5] |

Experimental Determination of Physicochemical Properties

To ensure the reliability of experimental data, standardized and validated methods must be employed. The following protocols provide a framework for the determination of key physicochemical properties of this compound.

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[6]

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

Figure 2: Workflow for Solubility Determination by the Shake-Flask Method.

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.[7][8][9]

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base, and the pH of the solution is monitored as a function of the titrant volume. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the inflection points of the titration curve. For this compound, two pKa values corresponding to the two carboxylic acid groups are expected.

Chemical Stability

The stability of this compound under various conditions is a critical parameter, particularly for its storage and use in multi-step syntheses. Stability studies, including forced degradation, are essential to identify potential degradation pathways and products.[10][11]

Storage and Handling

For long-term storage, this compound should be kept in a cool, dry, and dark place, preferably at -20°C for periods extending over months to years. For short-term storage (days to weeks), 0-4°C is recommended.[2] It is important to protect the compound from moisture.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify potential degradants and establish stability-indicating analytical methods.[10][11]

Protocol 3: Forced Degradation Study of this compound

Principle: The compound is subjected to stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to induce degradation. The resulting mixtures are then analyzed to identify and quantify the degradation products.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose a solid sample and a solution of this compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Peptide Synthesis

The benzoyl group on the α-amino group of glutamic acid acts as a protecting group, allowing for the selective formation of peptide bonds at the carboxylic acid functionalities. This is particularly useful in solid-phase peptide synthesis (SPPS).[10][12][13]

Figure 3: General Cycle of Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound.

Protocol 4: Incorporation of this compound in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Principle: The peptide is assembled step-by-step on a solid support (resin). The N-terminal Fmoc protecting group is removed, and the next amino acid (in this case, with a benzoyl-protected side chain if needed, though this compound has the α-amino protected) is coupled.

Methodology:

-

Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Activate the carboxylic acid group of the incoming amino acid (if it's not this compound) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated amino acid to the resin to form the peptide bond. When incorporating a pre-synthesized fragment containing this compound, the free carboxyl group of the fragment would be activated.

-

Washing: Wash the resin with DMF to remove unreacted reagents and by-products.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

Intermediate in Methotrexate Synthesis

N-Benzoyl-L-glutamic acid is a precursor in the synthesis of methotrexate, a widely used chemotherapeutic agent and immunosuppressant.[6][14][15] The synthesis involves the coupling of a pteridine derivative with a derivative of p-aminobenzoyl-L-glutamic acid. While this compound itself is not the direct precursor, its structural motif is central to the glutamic acid portion of methotrexate. The synthesis of the p-methylaminobenzoyl-L-glutamic acid intermediate often starts from L-glutamic acid, where the amino group is protected before coupling with a p-nitrobenzoyl derivative, followed by reduction and methylation.

Illustrative Synthetic Step:

A key step in methotrexate synthesis involves the reaction of 2,4-diamino-6-(bromomethyl)pteridine with diethyl p-(methylamino)benzoyl-L-glutamate.[14] The latter is prepared from p-nitrobenzoyl chloride and diethyl L-glutamate, followed by reduction of the nitro group and methylation of the amino group. The use of a protected glutamic acid derivative is crucial to ensure the correct regioselectivity of the coupling reactions.

Conclusion

N-Benzoyl-L-glutamic acid is a versatile molecule with well-defined, albeit not fully quantitatively documented, physicochemical properties. Its utility as a protected amino acid in peptide synthesis and as a structural component in the synthesis of complex pharmaceuticals like methotrexate underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a robust framework for researchers to characterize this compound and similar compounds with high scientific rigor. Further research to establish a comprehensive, publicly available dataset of its quantitative properties would be a valuable contribution to the scientific community.

References

-

ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]

-

ICH. Q1B Photostability Testing of New Drug Substances and Products. (1996). [Link]

-

ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. (2003). [Link]

- Process for the production of methotrexate.

-

USP General Chapter <1236> Solubility Measurements. U.S. Pharmacopeia. [Link]

- Synthesis of methotrexate.

- Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.

-

Methods and protocols of modern solid phase peptide synthesis. ResearchGate. (2014). [Link]

-

Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters. RSC Publishing. [Link]

-

Potentiometric Acid-Base Titration Guide. Scribd. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

N-Benzoyl-L-glutamic acid | C12H13NO5. PubChem. [Link]

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Online Biology Notes. [Link]

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. (2021). [Link]

-

TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... ResearchGate. [Link]

-

L-Glutamic Acid | C5H9NO4. PubChem. [Link]

-

(a) The thermal gravimetric analyses curve (TGA) indicates the poly... ResearchGate. [Link]

-

N-Benzyl-l-glutamic acid, alpha-benzyl ester | C19H21NO4. PubChem. [Link]

-

N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5. PubChem. [Link]

-

N-Benzoyl-L-glutamic acid. MySkinRecipes. [Link]

-

Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. (2015). [Link]

-

Synthesis and gelation of N-stearoyl-L-glutamic acid and N-stearoyl-L-glutamic diethyl ester. ResearchGate. (2011). [Link]

-

Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. (2021). [Link]

Sources

- 1. N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. N-Benzoyl-L-glutamic acid [myskinrecipes.com]

- 4. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. N-Benzoyl-L-glutamic Acid | 6094-36-6 | TCI EUROPE N.V. [tcichemicals.com]

- 9. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

- 15. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]

A Technical Guide to the Solubility of N-Benzoyl-L-glutamic Acid (Bz-Glu-OH)

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzoyl-L-glutamic acid (Bz-Glu-OH), a pivotal intermediate in biochemical and pharmaceutical research. The document details the compound's physicochemical properties, presents a summary of its solubility in various solvent systems, and offers detailed, field-proven protocols for the experimental determination of thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in experimental and developmental workflows.

Introduction: The Significance of this compound Solubility

N-Benzoyl-L-glutamic acid (this compound), with a molecular weight of 251.24 g/mol , is an N-protected derivative of the non-essential amino acid L-glutamic acid[1]. Its structure, featuring a hydrophobic benzoyl group and two carboxylic acid moieties, imparts a distinct amphiphilic character that governs its behavior in different solvent environments.

Understanding the solubility of this compound is paramount for a variety of applications:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve both this compound and other reactants is crucial for optimizing reaction kinetics and yield.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of this compound via recrystallization, a critical step for achieving high purity.

-

Biochemical Assays: Preparing stock solutions of known concentrations is a prerequisite for enzymatic assays and other biological studies. Inaccurate solubility data can lead to precipitated compounds and erroneous results.

-

Pharmaceutical Formulation: For any potential therapeutic application, understanding aqueous and non-aqueous solubility is a cornerstone of pre-formulation studies, impacting bioavailability and delivery mechanisms.

This guide aims to consolidate known solubility data and, more importantly, to empower researchers with the authoritative protocols needed to generate reliable solubility data in their own laboratories.

Physicochemical Properties & Theoretical Solubility Considerations

The solubility of a compound is dictated by its physical and chemical properties in relation to the solvent.

Key Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₅ | [1][2] |

| Molecular Weight | 251.24 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Melting Point | 136.0 to 144.0 °C | [3][4] |

| pKa Values | This compound has two carboxylic acid groups and is expected to have two pKa values. The pKa values for the parent L-glutamic acid are approximately 2.1 and 4.07[5]. The N-benzoyl group will influence these values, but they serve as a reasonable estimate, indicating that the molecule's charge and aqueous solubility will be highly dependent on pH. | [5] |

Theoretical Considerations: The fundamental principle of "like dissolves like" is the primary predictor of solubility[6].

-

Polar Solvents: Protic polar solvents like water and ethanol can engage in hydrogen bonding with the carboxylic acid groups of this compound. Aprotic polar solvents like DMSO and DMF can interact via dipole-dipole forces.

-

Nonpolar Solvents: Solvents like hexanes or toluene are poor choices for dissolving the polar this compound.

-

pH Effects: In aqueous media, the solubility of this compound is expected to be minimal at a low pH when the carboxylic acids are protonated and the molecule is neutral. As the pH increases above the pKa values, the carboxyl groups deprotonate to form carboxylates, increasing polarity and dramatically enhancing aqueous solubility[7]. For instance, supplier data indicates a specific rotation measurement is taken in a 1 mol/L NaOH solution, highlighting its solubility under basic aqueous conditions[3][4].

Solubility Profile of N-Benzoyl-L-glutamic Acid

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in peer-reviewed literature. Therefore, this section provides a consolidated view of qualitative data from supplier technical documents, supplemented by data from structurally analogous compounds.

Qualitative Solubility Summary:

| Solvent Class | Solvent | Solubility | Rationale / Comments |

| Aqueous | Water | Sparingly soluble in cold water; more soluble in hot water. | The presence of two polar carboxyl groups allows for some interaction with water, which is enhanced by temperature. |

| Aqueous (Basic) | 1M NaOH | Soluble | Deprotonation of the carboxylic acids to form the highly polar carboxylate salts dramatically increases aqueous solubility[3][4]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Expected to be soluble. | These solvents are excellent at dissolving compounds with multiple polar functional groups. For context, the related compound N-(4-Aminobenzoyl)-L-glutamic acid is soluble in DMSO and DMF at approximately 1 mg/mL[8]. |

| Alcohols | Methanol, Ethanol | Expected to be sparingly to moderately soluble. | These solvents can act as both hydrogen bond donors and acceptors. Amino acids generally show reduced solubility in alcohols compared to water[7]. |

| Ethers / Esters | Diethyl Ether, Ethyl Acetate | Expected to be poorly soluble. | These solvents lack the polarity and hydrogen-bonding capability required to effectively solvate this compound. |

| Nonpolar | Hexane, Toluene | Expected to be insoluble. | The large polarity mismatch between the solute and solvent prevents dissolution. |

Note: The absence of precise, published quantitative data underscores the importance of experimental determination for any specific application.

Experimental Determination of Equilibrium Solubility

For rigorous scientific work, the thermodynamic (or equilibrium) solubility must be determined experimentally. The "shake-flask" method is the gold-standard technique, recognized by regulatory bodies like the OECD, due to its reliability and direct measurement of a saturated state[9][10][11].

Causality Behind the Shake-Flask Method

The objective is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This dynamic equilibrium represents the maximum concentration of the solute that the solvent can hold at a given temperature[12][13]. Shaking or agitation is used to accelerate the time to reach this equilibrium, while temperature control is critical because solubility is temperature-dependent[10]. Subsequent separation of the solid and liquid phases followed by accurate quantification of the solute in the liquid phase provides the solubility value[6][13].

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the shake-flask method.

Sources

- 1. medkoo.com [medkoo.com]

- 2. N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzoyl-L-glutamic Acid | 6094-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. N-Benzoyl-L-glutamic Acid | 6094-36-6 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Glutamic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. filab.fr [filab.fr]

- 10. scielo.br [scielo.br]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (-)-N-Benzoyl-L-glutamic Acid (CAS 6094-36-6)

Introduction

(-)-N-Benzoyl-L-glutamic acid, registered under CAS number 6094-36-6, is a synthetically derived amino acid that serves as a valuable building block and research tool in medicinal chemistry and biochemistry. Structurally, it is the N-acylated form of the naturally occurring amino acid L-glutamic acid, where a benzoyl group is attached to the alpha-amino group. This modification imparts specific physicochemical properties that make it a key intermediate in the synthesis of more complex molecules, most notably in the field of folate chemistry and its analogs.

This technical guide provides a comprehensive overview of (-)-N-benzoyl-L-glutamic acid, detailing its chemical and physical properties, synthesis, and significant applications in research and drug development. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of (-)-N-Benzoyl-L-glutamic acid are summarized in the tables below. These data are crucial for its identification, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of (-)-N-Benzoyl-L-glutamic Acid

| Property | Value | Source(s) |

| CAS Number | 6094-36-6 | [1] |

| Molecular Formula | C₁₂H₁₃NO₅ | [1] |

| Molecular Weight | 251.23 g/mol | [1] |

| IUPAC Name | (2S)-2-benzamidopentanedioic acid | [1] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 136-144 °C | [3][4] |

| Optical Rotation | [α]20/D +16° to +21° (c=10, 1 M NaOH) | [3][4] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate. |

Table 2: Spectroscopic Data for (-)-N-Benzoyl-L-glutamic Acid

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Chemical shifts are indicative of the aromatic protons of the benzoyl group and the aliphatic protons of the glutamic acid backbone. | [5] |

| ¹³C NMR | Provides information on the carbon skeleton, including the carbonyl carbons of the amide and carboxylic acids, the aromatic carbons, and the aliphatic carbons. | [5] |

| FT-IR | Shows characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acids), and aromatic C-H stretching. | [1] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [1] |

Synthesis of (-)-N-Benzoyl-L-glutamic Acid

The synthesis of (-)-N-benzoyl-L-glutamic acid is typically achieved through the benzoylation of L-glutamic acid. The Schotten-Baumann reaction is a classic and effective method for this transformation. The following protocol outlines a common laboratory-scale synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (-)-N-Benzoyl-L-glutamic acid.

Detailed Synthesis Protocol

Materials:

-

L-Glutamic acid

-

Benzoyl chloride

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol or Water for recrystallization

-

Deionized water

-

Ice

Procedure:

-

Dissolution of L-Glutamic Acid: In a flask of appropriate size, dissolve L-glutamic acid (1.0 equivalent) in an aqueous solution of sodium bicarbonate (2.0 equivalents) or a slight excess of sodium hydroxide solution.[1] The use of a weak base like sodium bicarbonate is often preferred as it controls the exothermicity of the reaction and is less likely to cause hydrolysis of the benzoyl chloride.[1] The dissolution may require gentle warming. Cool the solution to 0-5 °C in an ice bath.

-

Benzoylation: While vigorously stirring the cooled solution of L-glutamic acid salt, slowly add benzoyl chloride (1.1 equivalents) dropwise. Maintain the temperature below 10 °C during the addition. The reaction is a classic Schotten-Baumann acylation.

-

Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Acidification and Precipitation: After the reaction period, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate groups and cause the N-benzoyl-L-glutamic acid to precipitate out of the solution. The acidification should be done in a fume hood as it will release CO₂ if sodium bicarbonate was used.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or a water/ethanol mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Applications in Research and Drug Development

(-)-N-Benzoyl-L-glutamic acid is a pivotal molecule in several areas of biochemical and pharmaceutical research, primarily due to its structural relationship to folic acid.

Intermediate in the Synthesis of Folic Acid Analogs and Antifolates

Folic acid is essential for one-carbon metabolism, which is critical for the synthesis of nucleotides and amino acids.[3] Antifolates are a class of drugs that interfere with folate metabolism and are widely used in cancer chemotherapy and for treating autoimmune diseases.[6] (-)-N-Benzoyl-L-glutamic acid serves as a crucial precursor for the synthesis of various folic acid analogs and antifolates.[5][7] For instance, the synthesis of N-(p-aminobenzoyl)-L-glutamic acid, a key component of folic acid, often starts from a protected glutamic acid derivative like N-benzoyl-L-glutamic acid or involves a similar acylation step.[8]

Role in Studying Folate Metabolism and Enzyme Inhibition

The structural similarity of N-benzoyl-L-glutamic acid to the p-aminobenzoyl-L-glutamate (PABG) moiety of folic acid makes it a valuable tool for studying the enzymes involved in folate metabolism.[3] These enzymes include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and γ-glutamyl hydrolase (GGH).[9][10][11]

-

Enzyme Substrate/Inhibitor Studies: Derivatives of N-benzoyl-L-glutamic acid are synthesized to probe the active sites of folate-dependent enzymes. By modifying the benzoyl or glutamic acid portions, researchers can investigate structure-activity relationships (SAR) and design more potent and selective enzyme inhibitors.[12]

-

Antifolate Drug Development: It is a key building block in the synthesis of novel antifolates. For example, it can be used in the peptide coupling step with a pteridine moiety to create new DHFR inhibitors.[5]

Diagram of Folate Metabolism and the Role of Antifolates

Caption: Role of (-)-N-Benzoyl-L-glutamic acid as a precursor in the context of folate metabolism.

Experimental Protocols

Enzymatic Resolution of N-Benzoyl-DL-glutamic Acid

Enzymatic resolution is a powerful technique to separate enantiomers. Acylases can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture, allowing for the separation of the D- and L-amino acids.

Materials:

-

N-Benzoyl-DL-glutamic acid (racemic mixture)

-

Acylase I (from porcine kidney or Aspergillus sp.)

-

Cobalt(II) chloride (CoCl₂) solution (optional, as a cofactor)

-

Lithium hydroxide (LiOH) or another suitable base

-

Hydrochloric acid (HCl)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

-

Substrate Preparation: Prepare a solution of N-benzoyl-DL-glutamic acid in water and adjust the pH to 7.0 with a lithium hydroxide solution.

-

Enzyme Activation (Optional): If required for the specific acylase used, add a small amount of CoCl₂ solution to the substrate solution.

-

Enzymatic Hydrolysis: Add acylase I to the substrate solution.[13] The amount of enzyme will depend on its activity. Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle stirring.[13]

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of L-glutamic acid released. This can be done using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Separation of Products: Once the hydrolysis of the L-enantiomer is complete (typically after 24-48 hours), stop the reaction by heating or adding a protein precipitant.

-

Isolation of L-Glutamic Acid: Acidify the solution to the isoelectric point of L-glutamic acid (pH ~3.2) to precipitate it. Collect the L-glutamic acid by filtration.

-

Isolation of N-Benzoyl-D-glutamic Acid: The unreacted N-benzoyl-D-glutamic acid will remain in the filtrate. It can be isolated by further acidification and extraction with an organic solvent like ethyl acetate.

Safety and Handling

(-)-N-Benzoyl-L-glutamic acid should be handled in accordance with good laboratory practices.

-

Hazard Identification: It may cause skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[14]

Conclusion

(-)-N-Benzoyl-L-glutamic acid is a versatile and valuable compound for researchers in the fields of medicinal chemistry, biochemistry, and drug development. Its role as a key intermediate in the synthesis of folic acid analogs and antifolates underscores its importance in the development of therapeutics for cancer and autoimmune diseases. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the effective use and further investigation of this important molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11345724, N-Benzoyl-L-glutamic acid. [Link].

- Zhejiang Esigma Biotechnology Co Ltd. (2016). Preparation method of N (4-aminobenzoyl)-L-glutamic acid. CN105439895A. .

-

Goldman, I. D., et al. (2010). The Antifolates: Evolution, New Agents in the Clinic, and How targeting delivery via specific membrane transporters is driving the development of a next generation of folate analogs. Current Opinion in Investigational Drugs, 11(12), 1409-1423. [Link].

- Zhejiang Intai Bio-tech Co Ltd. (2018). Preparation method of N-p-aminobenzoyl-L-glutamic acid. CN108147977B. .

-

Coward, J. K., et al. (2008). γ-Glutamyl Hydrolase: Kinetic Characterization of Isopeptide Hydrolysis Using Fluorogenic Substrates. Biochemistry, 47(4), 1228–1239. [Link].

-

Semantic Scholar. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. [Link].

-

Gangjee, A., et al. (2002). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. Journal of Medicinal Chemistry, 45(9), 1775-1781. [Link].

- Shanghai Hong Rui Fine Chemical Co. (2003). Method for producing N-benzyloxy carbonyl glutamic acid. CN1318396C. .

-

MySkinRecipes. (n.d.). N-Benzoyl-L-glutamic acid. [Link].

-

Zhang, Y., et al. (2008). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Chinese Journal of Chemical Engineering, 16(5), 793-797. [Link].

- Shanghai Hong Rui Fine Chemical Co. (2004). Method for producing N-benzyloxy carbonyl glutamic acid. CN1532190A. .

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link].

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link].

-

SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link].

-

Chibata, I., et al. (1956). Studies on Amino Acids: V. Studies on the Enzymatic Resolution (IV). Enzymatic Resolution of dl-Methionine. The Journal of the Agricultural Chemical Society of Japan, 30(4), 174-177. [Link].

-

Taylor, E. C., et al. (1992). A dideazatetrahydrofolate analogue lacking a chiral center at C-6, N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, is an inhibitor of thymidylate synthase. Journal of Medicinal Chemistry, 35(23), 4450-4454. [Link].

-

RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link].

-

Coward, J. K., et al. (1998). Exploitation of folate and antifolate polyglutamylation to achieve selective anticancer chemotherapy. Current Pharmaceutical Design, 4(4), 247-262. [Link].

-

Moran, R. G. (2002). Glutamyl hydrolase. pharmacological role and enzymatic characterization. Current Medicinal Chemistry, 9(10), 967-975. [Link].

-

Patsnap. (2024). What are Folate inhibitors and how do they work?. [Link].

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link].

-

AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link].

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link].

-

PMC. (2025). Revisiting D‐Acylases for D‐Amino Acid Production. [Link].

-

Wikipedia. (n.d.). Gamma-glutamyl hydrolase. [Link].

-

ResearchGate. (2025). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. [Link].

-

PubMed. (2010). Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans: an enzyme specialized in hydrolase activity. [Link].

Sources

- 1. ijirset.com [ijirset.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. A dideazatetrahydrofolate analogue lacking a chiral center at C-6, N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, is an inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Glutamyl hydrolase. pharmacological role and enzymatic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gamma-glutamyl hydrolase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of N-Benzoyl-L-glutamic Acid

Introduction: Situating N-Benzoyl-L-glutamic Acid in Biochemical Research

N-Benzoyl-L-glutamic acid, a derivative of the non-essential amino acid L-glutamic acid, is a molecule of significant interest in the realms of biochemical research and pharmaceutical development.[1] While not possessing overtly potent intrinsic biological activity, its unique structural characteristics and chemical stability have established it as a valuable tool and a foundational scaffold for the synthesis of more complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the known biological landscape of N-Benzoyl-L-glutamic acid, delving into its limited direct biological interactions, its utility as a research reagent, and its role as a precursor for derivatives with therapeutic potential. We will explore the subtle yet important roles this compound plays, from serving as a stable internal standard in clinical chemistry to being a key component in the development of novel enzyme inhibitors and immunomodulatory agents.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies to facilitate a deeper understanding and broader application of N-Benzoyl-L-glutamic acid in scientific investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Benzoyl-L-glutamic acid is fundamental to its application in experimental settings. These properties dictate its solubility, stability, and potential for interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | [2] |

| Molecular Weight | 251.23 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 140 °C | [1] |

| Purity | >98.0% (HPLC) | [3] |

| Solubility | Soluble in DMSO | [4] (from MedKoo Biosciences) |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [4] (from MedKoo Biosciences) |

Direct Biological Interactions: A Molecule of Subtlety

Direct investigations into the intrinsic biological activity of N-Benzoyl-L-glutamic acid have not revealed potent, widespread effects on cellular systems. This is, in part, why it is a suitable internal standard in analytical methodologies.[5] However, its structural similarity to endogenous molecules suggests potential for subtle interactions with specific biological targets.

Enzymatic Substrate Potential

The amide bond linking the benzoyl group to the glutamic acid moiety and the carboxyl groups of the glutamic acid residue present potential sites for enzymatic action. While not a universal substrate for proteases, studies on analogous N-acyl-amino acids suggest that certain hydrolases could potentially catalyze its cleavage.

For instance, the hydrolysis of the amide bond would yield benzoic acid and L-glutamic acid. This metabolic pathway is plausible in biological systems, as benzoic acid itself is metabolized in the liver through conjugation with glycine to form hippuric acid, a process dependent on mitochondrial function.[6] The study of benzoic acid metabolism provides a framework for investigating the potential metabolic fate of the benzoyl moiety of N-Benzoyl-L-glutamic acid.

A Foundational Scaffold for Drug Discovery

The true potential of N-Benzoyl-L-glutamic acid in drug development lies in its role as a versatile chemical scaffold. Its structure can be systematically modified to generate derivatives with high affinity and specificity for various biological targets.

Inhibition of DNA Methyltransferases (DNMTs)

Derivatives of N-Benzoyl-L-glutamic acid have emerged as potent inhibitors of human DNA Methyltransferases (DNMTs).[3] DNMTs are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Specific derivatives have demonstrated the ability to inhibit DNMT1 and DNMT3A activity in a concentration-dependent manner, highlighting the potential of the N-Benzoyl-L-glutamic acid backbone for the development of novel epigenetic therapies.[3]

Modulation of Cell Adhesion: LFA-1/ICAM-1 Inhibition

N-benzoyl amino acids, including derivatives of glutamic acid, have been identified as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[7] This interaction is a critical step in the inflammatory response, and its inhibition represents a promising therapeutic strategy for autoimmune diseases. The carboxylic acid moiety of the amino acid is essential for this inhibitory activity, underscoring the importance of the glutamic acid component of the scaffold.[7]

Experimental Protocols

The following protocols provide a framework for investigating the biological activities of N-Benzoyl-L-glutamic acid and its derivatives.

Protocol 1: In Vitro Enzyme Inhibition Assay (Adapted for DNMTs)

This protocol is adapted from methodologies used to screen for DNMT inhibitors and can be applied to assess the inhibitory potential of N-Benzoyl-L-glutamic acid and its derivatives.

1. Reagents and Materials:

- Recombinant human DNMT1 or DNMT3A

- N-Benzoyl-L-glutamic acid and its derivatives

- S-adenosyl-L-[methyl-³H]methionine

- Poly(dI-dC)·poly(dI-dC) DNA substrate

- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)

- Scintillation cocktail and counter

2. Procedure:

- Prepare a reaction mixture containing the assay buffer, poly(dI-dC)·poly(dI-dC) DNA substrate, and S-adenosyl-L-[methyl-³H]methionine.

- Add varying concentrations of N-Benzoyl-L-glutamic acid or its derivatives to the reaction mixture. Include a vehicle control (e.g., DMSO).

- Initiate the reaction by adding the recombinant DNMT enzyme.

- Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

- Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

- Spot the reaction mixture onto filter paper and wash with 5% TCA followed by ethanol.

- Measure the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of inhibition and determine the IC₅₀ value.

Causality Behind Experimental Choices:

-

The use of a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) allows for the direct and sensitive quantification of methyltransferase activity.

-

Poly(dI-dC)·poly(dI-dC) is a standard, non-specific DNA substrate that allows for the general assessment of DNMT activity.

-

TCA precipitation is a robust method to separate the radiolabeled DNA from the unincorporated radiolabeled S-adenosyl-L-methionine.

Protocol 2: Cell Adhesion Assay (Adapted for LFA-1/ICAM-1 Inhibition)

This protocol is based on assays used to identify inhibitors of LFA-1/ICAM-1 interaction.

1. Reagents and Materials:

- LFA-1-expressing cells (e.g., Jurkat cells)

- Recombinant human ICAM-1

- 96-well microplates

- Bovine Serum Albumin (BSA)

- Calcein-AM (or other fluorescent cell stain)

- Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺)

- N-Benzoyl-L-glutamic acid and its derivatives

2. Procedure:

- Coat the 96-well microplates with recombinant human ICAM-1 overnight at 4°C.

- Wash the plates and block non-specific binding sites with BSA.

- Label the LFA-1-expressing cells with Calcein-AM.

- Pre-incubate the labeled cells with varying concentrations of N-Benzoyl-L-glutamic acid or its derivatives.

- Add the pre-incubated cells to the ICAM-1-coated plates.

- Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

- Gently wash the plates to remove non-adherent cells.

- Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

- Calculate the percentage of inhibition of cell adhesion.

Causality Behind Experimental Choices:

-

Coating the plate with ICAM-1 provides a surface for the specific binding of LFA-1-expressing cells.

-

Fluorescently labeling the cells allows for the quantification of adherent cells.

-

The washing step is critical to remove non-specifically bound cells, ensuring that the measured signal is from specific LFA-1/ICAM-1 mediated adhesion.

Conclusion and Future Directions

N-Benzoyl-L-glutamic acid stands as a testament to the nuanced roles molecules can play in biological research. While its direct biological activity appears to be limited, its value as a stable analytical standard and a versatile scaffold for medicinal chemistry is well-established. Future research should focus on a more systematic exploration of its potential as a substrate for a wider range of metabolic enzymes, which could reveal novel metabolic pathways. Furthermore, the continued development of derivatives based on the N-Benzoyl-L-glutamic acid core holds significant promise for the discovery of new therapeutic agents targeting a diverse array of diseases. The experimental frameworks provided in this guide offer a starting point for such investigations, encouraging a deeper dive into the subtle yet significant world of this intriguing molecule.

References

-

Renom G, Bruneau N, Mizon J. N-benzoyl, L-glutamic acid as a suitable internal standard for the analysis of trans,trans-muconic acid in human urine by liquid chromatography. Clin Chem Lab Med. 1998 Feb;36(2):111-3. [Link]

-

PubChem. N-Benzoyl-L-glutamic acid. [Link]

-

MySkinRecipes. N-Benzoyl-L-glutamic acid. [Link]

-

Burdick DJ, Paris K, Weese K, et al. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship. Bioorg Med Chem Lett. 2003 Mar 24;13(6):1015-8. [Link]

-

Ali M, Capindale JB. The hydrolysis of some N-acylaspartic and N-acylglutamic monoamides in dilute mineral acid. Can J Biochem. 1975 Nov;53(11):1138-44. [Link]

-

Krähenbühl S, Stucki J, Reichen J. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis. Hepatology. 1993 Dec;18(6):1487-94. [Link]

Sources

- 1. N-Benzoyl-L-glutamic acid [myskinrecipes.com]

- 2. N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-benzoyl, L-glutamic acid as a suitable internal standard for the analysis of trans,trans-muconic acid in human urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Bz-Glu-OH (N-Benzoyl-L-glutamic acid): A Strategic Starting Material in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

N-Benzoyl-L-glutamic acid (Bz-Glu-OH) is more than a mere amino acid derivative; it is a strategic starting material whose unique structural features have been pivotal in the synthesis of complex molecules, most notably in the field of oncology. This guide provides an in-depth technical exploration of this compound, moving beyond simple procedural lists to elucidate the causal chemistry that makes it a valuable tool for researchers and drug development professionals. We will dissect its reactivity, explore its applications with field-proven insights, and provide robust, self-validating protocols for its use.

Section 1: The this compound Molecule: A Strategic Analysis

At its core, the utility of this compound stems from the interplay between its three key functional components: the N-terminal benzoyl (Bz) protecting group, the α-carboxylic acid, and the γ-carboxylic acid. Understanding the distinct properties of each is fundamental to exploiting this molecule effectively.

Physicochemical Properties of N-Benzoyl-L-glutamic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | [1][2] |

| Molecular Weight | 251.23 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [3][4] |

| Melting Point | 136 - 144 °C | [4] |

| pKa (predicted) | 3.7 | [5] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |

| CAS Number | 6094-36-6 | [2][6] |

The Benzoyl (Bz) Protecting Group: Stability and Function

The benzoyl group is an acyl-type protecting group for the amine of glutamic acid. Unlike the more labile Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups common in modern solid-phase peptide synthesis (SPPS), the Bz group is notably robust.[7]

-

Causality of Choice: The stability of the benzoyl amide bond to both acidic and mildly basic conditions is its defining feature. It is not removed by trifluoroacetic acid (TFA), which cleaves Boc groups, nor by piperidine, which cleaves Fmoc groups.[8] This robustness is why this compound is not a primary choice for standard automated peptide synthesis but becomes invaluable when synthetic routes require harsh conditions that other protecting groups would not survive.[9] Its removal typically requires more forceful hydrolytic conditions (strong acid or base), which must be factored into the overall synthetic strategy.[7]

The Glutamic Acid Core: Exploiting Differential Reactivity

The glutamic acid backbone presents two distinct carboxylic acid groups. Their differing chemical environments—the α-carboxyl being adjacent to the chiral center and the benzoyl-protected amine, and the γ-carboxyl at the end of a flexible propyl chain—lead to differences in steric hindrance and acidity (pKa). This inherent asymmetry is the key to its strategic use, allowing for selective reactions at one site while the other remains available for later modification. Chemical approaches to creating derivatives often rely on the moderate difference in reactivity between these two sites.[10]

Section 2: Application in the Synthesis of Folate Antagonists

Perhaps the most significant application of this compound and its derivatives is in the synthesis of folate antagonists, a critical class of chemotherapy agents that function by inhibiting enzymes involved in folic acid metabolism, thereby disrupting DNA synthesis in rapidly dividing cancer cells.[11][12][13]

Case Study: The Synthesis of Methotrexate and Pemetrexed Scaffolds

Methotrexate and Pemetrexed are cornerstones of modern chemotherapy.[13][14] A common structural motif in these molecules is the N-acyl-L-glutamate moiety, which is crucial for their biological activity and cellular uptake. This compound serves as a foundational precursor for this critical component.

The general synthetic logic involves coupling a pteridine-like core (for Methotrexate) or a pyrrolo[2,3-d]pyrimidine core (for Pemetrexed) with a p-aminobenzoyl-L-glutamate or related side chain.[15][16][17] The synthesis of this side chain often starts with or involves a protected glutamic acid derivative.

Diagram: Retrosynthetic Logic for Folate Antagonists

Sources

- 1. raybiotech.com [raybiotech.com]

- 2. This compound | CAS:6094-36-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. nbinno.com [nbinno.com]

- 4. alfachemic.com [alfachemic.com]

- 5. shop.galochrom.cz [shop.galochrom.cz]

- 6. peptide.com [peptide.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 12. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 13. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 16. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

- 17. WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents [patents.google.com]

A Technical Guide to N-Benzoyl-L-glutamic Acid Derivatives in Research

Abstract

The N-Benzoyl-L-glutamic acid scaffold is a cornerstone in medicinal chemistry and biochemical research. Its structural resemblance to endogenous folates and glutamate has made its derivatives powerful tools for probing and modulating critical enzymatic pathways. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this versatile chemical class. We will dissect the causality behind synthetic strategies, detail field-proven protocols for evaluating their biological activity, and explore their primary applications as inhibitors of Dihydrofolate Reductase (DHFR) and Glutamate Carboxypeptidase II (GCPII). The protocols and workflows herein are designed to be self-validating, providing a robust framework for investigation and discovery.

Introduction: The Significance of the N-Benzoyl-L-glutamic Acid Core

N-Benzoyl-L-glutamic acid and its derivatives are a class of compounds that have profoundly impacted therapeutic and basic research. The core structure features a benzoyl group attached to the nitrogen of L-glutamic acid[1][2]. This framework is of immense interest primarily because it mimics portions of essential biological molecules.